
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and an octenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by sulfonation of toluene followed by chlorination.
Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the octenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octenol chain may also interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,7-Dimethyloct-6-en-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the octenol chain.
Uniqueness
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is unique due to the combination of a benzene ring with a sulfonyl group and an octenol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
90165-52-9 |
|---|---|
Fórmula molecular |
C17H26O3S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
3,7-dimethyl-8-(4-methylphenyl)sulfonyloct-6-en-1-ol |
InChI |
InChI=1S/C17H26O3S/c1-14(11-12-18)5-4-6-16(3)13-21(19,20)17-9-7-15(2)8-10-17/h6-10,14,18H,4-5,11-13H2,1-3H3 |
Clave InChI |
JLAMIJQAKAZJCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCCC(C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
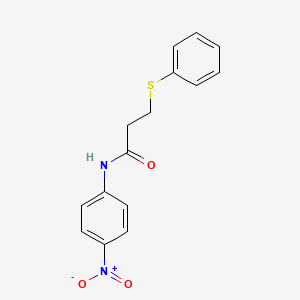
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

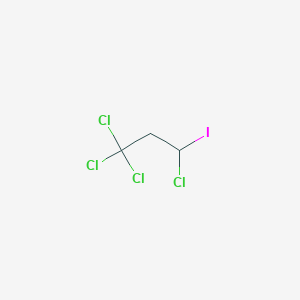
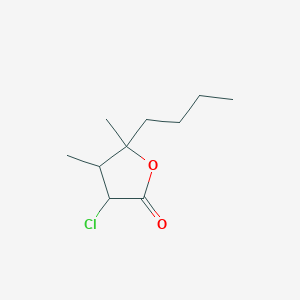
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

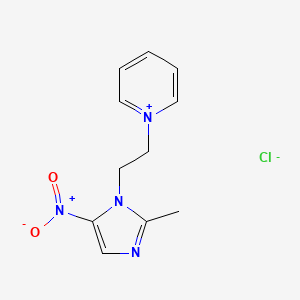
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
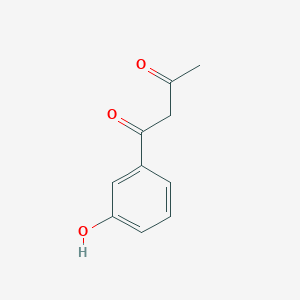
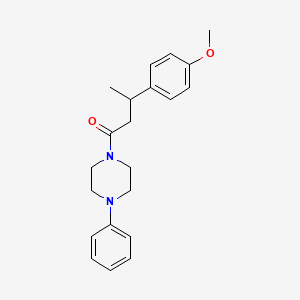
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
